1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis equipment can also help in scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C20H24ClN3O3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H24ClN3O3/c21-15-3-5-16(6-4-15)24-18(25)13-17(20(24)27)22-11-7-14(8-12-22)19(26)23-9-1-2-10-23/h3-6,14,17H,1-2,7-13H2 |
InChI Key |
DTSSPVQDAXFSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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